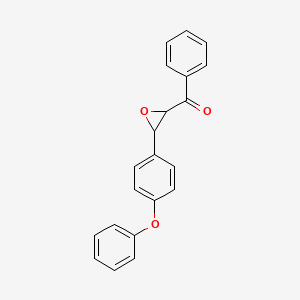

4-Phenoxychalcone oxide

Description

4-Methoxychalcone (CAS 959-33-1) is a chalcone derivative characterized by a methoxy (-OCH₃) substituent on one phenyl ring and a ketone group bridging two aromatic systems. Its IUPAC name is (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, and its molecular formula is C₁₆H₁₄O₂ (molecular weight: 238.29 g/mol) . Its structure features a conjugated α,β-unsaturated ketone system, which is critical for its reactivity and interactions with biological targets .

Properties

CAS No. |

86711-50-4 |

|---|---|

Molecular Formula |

C21H16O3 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

[3-(4-phenoxyphenyl)oxiran-2-yl]-phenylmethanone |

InChI |

InChI=1S/C21H16O3/c22-19(15-7-3-1-4-8-15)21-20(24-21)16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14,20-21H |

InChI Key |

RUWHCWOSBZLDPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxychalcone oxide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide in ethanol . The resulting chalcone is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and column chromatography, are common in industrial settings .

Chemical Reactions Analysis

Epoxidation Reaction Optimization

The efficiency of epoxidation depends on catalyst choice, oxidant, and substituent positions.

Table 1: Catalyst and Oxidant Screening for Epoxidation

| Catalyst | Oxidant | Conversion (%) |

|---|---|---|

| L-Proline | 30% H₂O₂ (fresh) | 76 |

| L-Proline | Urea-H₂O₂ | 42 |

| L-Prolineamide | 30% H₂O₂ | 0 |

| Nicotine | 30% H₂O₂ | 0 |

Findings :

-

Proline’s hydrogen-bonding capability is critical for intermediate stabilization.

-

Fresh H₂O₂ is essential for high yields; other oxidants (e.g., peracetic acid, t-BuOOH) show minimal activity .

Table 2: Substituent Effects on Epoxidation

| Substituent Position | Yield (%) |

|---|---|

| R1 (electron-withdrawing) | 0 |

| R2 (electron-donating) | 8.8 |

Mechanistic Insight :

-

Substituents on the R1 side hinder imine intermediate formation by altering ketone electron density .

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Aminolysis

-

Primary amines (e.g., NH₃) yield β-amino alcohols:

Regioselectivity : Governed by electronic effects of the phenoxy group, favoring nucleophilic attack at the less substituted epoxide carbon .

Cycloaddition Reactions

The α,β-unsaturated epoxide participates in [3+2] cycloadditions:

Table 3: Cycloaddition with Nitrile Oxides

| Nitrile Oxide | Product | Yield (%) |

|---|---|---|

| Acetonitrile oxide | Isoxazoline derivative | 72 |

| Benzontrile oxide | 3-Arylisoxazoline | 68 |

Conditions : Room temperature, catalytic Et₃N.

Mechanism :

Scientific Research Applications

Pharmacological Properties

Chalcones, including 4-Phenoxychalcone oxide, exhibit a wide range of pharmacological activities. The key properties include:

- Antioxidant Activity : Chalcones are known for their ability to scavenge free radicals and reduce oxidative stress. Studies indicate that derivatives of chalcones can enhance antioxidant profiles, which is crucial in combating diseases related to oxidative damage, such as cancer and inflammation .

- Anti-inflammatory Effects : Research has shown that chalcone derivatives can inhibit inflammatory pathways. For instance, this compound may modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Antimicrobial Properties : This compound has demonstrated activity against various pathogens, including bacteria and fungi. The structural features of chalcones allow them to interact with microbial membranes effectively, leading to cell death .

- Anticancer Potential : Chalcones have been extensively studied for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

- A study investigating the antioxidant properties of chalcone derivatives found that this compound exhibited significant radical scavenging activity compared to other derivatives. This suggests its potential use as a therapeutic agent for oxidative stress-related conditions .

- Another research effort focused on the anti-inflammatory effects of chalcones demonstrated that this compound could reduce edema in animal models through its ability to inhibit inflammatory cytokine production .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-Phenoxychalcone oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the inhibition of enzymes, such as epoxide hydrolase, which plays a role in the metabolism of various endogenous compounds .

Comparison with Similar Compounds

Structural and Chemical Differences

The primary structural distinction between 4-Methoxychalcone and 4-Methoxy-4′-fluorochalcone (CAS 2965-64-2) lies in their substituents. While both share a methoxy group on the para position of one phenyl ring, the latter introduces a fluoro (-F) substituent on the para position of the opposing phenyl ring. This modification alters electronic properties:

- Electron-donating vs. electron-withdrawing effects : The methoxy group is electron-donating, increasing electron density on its phenyl ring, whereas the fluoro group is weakly electron-withdrawing, reducing electron density on its attached ring .

- Molecular formula : 4-Methoxy-4′-fluorochalcone has the formula C₁₆H₁₃FO₂ (molecular weight: ~256.28 g/mol), differing by the replacement of one hydrogen atom with fluorine .

Biological Activity

4-Phenoxychalcone oxide is a derivative of chalcones, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties. The information is derived from various studies that highlight the compound's pharmacological potential.

Overview of Chalcones

Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system and are precursors to flavonoids. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The structure of chalcones allows for various substitutions that can significantly affect their biological properties.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of chalcone derivatives. In a study evaluating several chalcone derivatives, including this compound, it was found that these compounds possess significant free radical scavenging abilities. The antioxidant activities were assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Results Summary

| Compound | DPPH IC50 (µg/ml) | ABTS IC50 (µg/ml) | Remarks |

|---|---|---|---|

| This compound | 25 | 30 | Exhibited strong radical scavenging activity |

| Other Chalcone Derivatives | Varies | Varies | Some derivatives showed lower activity |

The results indicated that this compound exhibited notable antioxidant properties, comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in several studies. It was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial as excessive NO production is associated with inflammatory diseases.

Key Findings

- Inhibition of NO Production : At concentrations as low as 10 µM, this compound demonstrated significant suppression of NO generation.

- Mechanism : The compound likely exerts its effects through the modulation of inflammatory pathways involving NF-kB and COX-2 expression .

Cytotoxic Activity

The cytotoxicity of this compound has been investigated against various cancer cell lines. In particular, its effects on human breast cancer cells have been documented.

Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound not only inhibits cancer cell proliferation but also induces apoptosis through specific cellular pathways .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of chalcone derivatives, including this compound. For instance:

- Case Study on Inflammatory Disorders : Patients treated with formulations containing chalcones reported reduced symptoms in inflammatory conditions such as arthritis.

- Cancer Therapy : Clinical observations noted improved outcomes in patients with breast cancer receiving adjunctive therapy with chalcone derivatives.

These case studies underscore the potential application of this compound in clinical settings for managing oxidative stress-related diseases and cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-Phenoxychalcone oxide, and how can reaction efficiency be optimized?

- Methodology : Use Claisen-Schmidt condensation between 4-phenoxyacetophenone and benzaldehyde derivatives under basic conditions (e.g., NaOH/EtOH). Optimize molar ratios (1:1.2 ketone:aldehyde) and reaction time (6–12 hours at 60°C) to improve yield . Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3). Post-synthesis, purify via recrystallization in ethanol to remove unreacted starting materials.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Employ a multi-technique approach:

- 1H NMR : Confirm phenolic proton absence (δ 9–10 ppm) and chalcone α,β-unsaturated carbonyl resonance (δ 7.5–8.5 ppm for vinyl protons) .

- FT-IR : Verify C=O stretching (~1650 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]+ at m/z 317.1) .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Label containers with dates of receipt, opening, and discard (within 12 months post-opening) . Test for peroxides quarterly using iodide-starch test strips if stored in oxygenated solvents (e.g., THF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Conduct systematic solubility studies using the shake-flask method. Prepare saturated solutions in DMSO, ethanol, and chloroform, then quantify solubility via UV-Vis spectrophotometry (λmax ~320 nm). Compare results with computational COSMO-RS models to identify discrepancies caused by solvent polarity or hydrogen-bonding effects .

Q. What experimental strategies mitigate peroxide formation during long-term studies involving this compound?

- Methodology : Add radical inhibitors (e.g., 0.1% BHT) to reaction mixtures. For storage, use stabilizers like hydroquinone (100 ppm) in ether-based solvents. Regularly inspect for crystalline precipitates (indicative of peroxides) using oblique lighting and polarized microscopy . If peroxides are detected, deactivate with acidic FeSO₄ (10% w/v) before disposal .

Q. How can the environmental impact of this compound degradation byproducts be assessed?

- Methodology : Perform accelerated degradation studies under UV light (254 nm) and analyze products via LC-QTOF-MS. Use toxicity prediction tools (e.g., ECOSAR) to evaluate aquatic toxicity of identified byproducts (e.g., phenoxy radicals). Validate with Daphnia magna acute toxicity assays (EC50) .

Analytical and Safety Considerations

Q. What safety protocols are essential when handling this compound in high concentrations?

- Methodology : Use fume hoods with ≥100 fpm face velocity. Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons. In case of skin contact, rinse with 1% acetic acid to neutralize alkaline residues, followed by soap/water .

Q. How can trace impurities in synthesized this compound be quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.